2-Bromo-3-fluoroanisole
Overview
Description
2-Bromo-3-fluoroanisole is an organic compound with the molecular formula C7H6BrFO. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-fluoroanisole can be synthesized through several methods. One common method involves the bromination of 3-fluoroanisole using bromine or a brominating agent under controlled conditions. Another method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-fluoroanisole is reacted with a brominating reagent in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-3-fluoroanisole has diverse applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoroanisole in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Bromoanisole: Similar structure but lacks the fluorine atom, making it less reactive in certain reactions.
3-Fluoroanisole: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-3,5-difluoroanisole: Contains additional fluorine atoms, leading to different reactivity and applications.
Uniqueness
2-Bromo-3-fluoroanisole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for selective functionalization and the formation of complex molecules.
Properties
IUPAC Name |
2-bromo-1-fluoro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUBPKHSQXYYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381383 | |
Record name | 2-Bromo-3-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-59-3 | |
Record name | 2-Bromo-3-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 446-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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